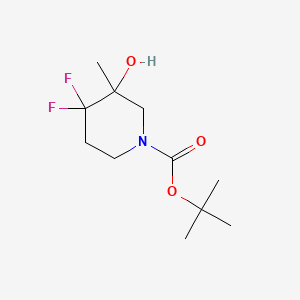
2-(methylsulfanyl)-N-(5-methyl-1,3-thiazol-2-yl)pyrimidin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(methylsulfanyl)-N-(5-methyl-1,3-thiazol-2-yl)pyrimidin-5-amine is a heterocyclic compound that contains both a pyrimidine ring and a thiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-N-(5-methyl-1,3-thiazol-2-yl)pyrimidin-5-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting a β-dicarbonyl compound with guanidine or its derivatives.
Coupling of the Rings: The thiazole and pyrimidine rings are then coupled through a nucleophilic substitution reaction, where the amino group of the pyrimidine ring reacts with a suitable leaving group on the thiazole ring.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction using methylthiol as the nucleophile.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(methylsulfanyl)-N-(5-methyl-1,3-thiazol-2-yl)pyrimidin-5-amine can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino group on the pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(methylsulfanyl)-N-(5-methyl-1,3-thiazol-2-yl)pyrimidin-5-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Pharmaceuticals: It may serve as a lead compound for the development of new drugs.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interactions with enzymes and receptors.
Wirkmechanismus
The mechanism of action of 2-(methylsulfanyl)-N-(5-methyl-1,3-thiazol-2-yl)pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(methylsulfanyl)-N-(5-methyl-1,3-thiazol-2-yl)pyrimidin-4-amine: Similar structure but with a different substitution pattern on the pyrimidine ring.
2-(methylsulfanyl)-N-(5-methyl-1,3-thiazol-2-yl)pyrimidin-6-amine: Similar structure but with a different substitution pattern on the pyrimidine ring.
2-(methylsulfanyl)-N-(5-methyl-1,3-thiazol-2-yl)pyrimidin-5-ol: Similar structure but with a hydroxyl group instead of an amino group.
Uniqueness
2-(methylsulfanyl)-N-(5-methyl-1,3-thiazol-2-yl)pyrimidin-5-amine is unique due to its specific substitution pattern and the presence of both a thiazole and pyrimidine ring. This unique structure allows it to interact with a variety of biological targets and makes it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C9H10N4S2 |
|---|---|
Molekulargewicht |
238.3 g/mol |
IUPAC-Name |
5-methyl-N-(2-methylsulfanylpyrimidin-5-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H10N4S2/c1-6-3-10-9(15-6)13-7-4-11-8(14-2)12-5-7/h3-5H,1-2H3,(H,10,13) |
InChI-Schlüssel |
AKASRBHYGAEWTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(S1)NC2=CN=C(N=C2)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-3-{[4-(Piperidine-1-sulfonyl)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B12452456.png)

![4-(4-Chlorophenyl)-2,2,4-trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B12452470.png)
![5-Bromo-2-{[(3-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B12452474.png)
![N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-[(thiophen-2-ylacetyl)amino]benzamide](/img/structure/B12452475.png)
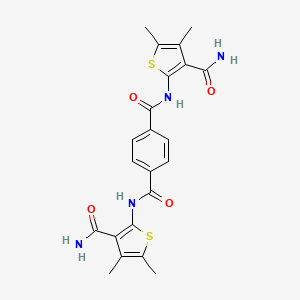

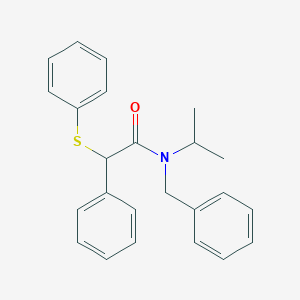
![4-(2'-Amino-4'-methyl-[4,5']bithiazolyl-2-ylamino)-benzenesulfonamide](/img/structure/B12452490.png)
![2-hydroxy-N-{1-[(2-methylphenyl)carbamoyl]cyclohexyl}benzamide](/img/structure/B12452516.png)
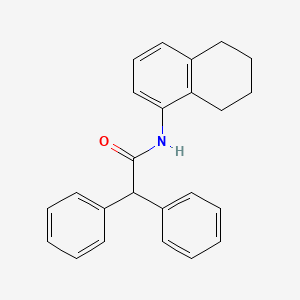
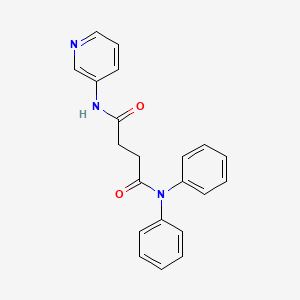
![5-(4-chlorophenyl)-N-[3-(2-oxochromen-3-yl)phenyl]furan-2-carboxamide](/img/structure/B12452549.png)
